molecular formula C10H6Cl2O4S2 B106891 Naphthalene-2,7-disulfonyl dichloride CAS No. 19551-16-7

Naphthalene-2,7-disulfonyl dichloride

Cat. No.: B106891
CAS No.: 19551-16-7
M. Wt: 325.2 g/mol
InChI Key: FJKUZZHKEDNPDN-UHFFFAOYSA-N
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Description

Naphthalene-2,7-disulfonyl dichloride, also known as NSDDC or 2,7-dichloronaphthalene-1,5-disulfonate, is an organic compound with a molecular formula of C10H4Cl2O4S2. It is an important reagent in organic synthesis due to its ability to act as a strong electrophile in the presence of a nucleophile. It is also used as a catalyst in various reactions and as a reagent for the synthesis of other compounds.

Scientific Research Applications

Geothermal Reservoir Tracing

Polyaromatic sulfonates, including naphthalene derivatives, are applied as tracers in geothermal reservoirs to understand fluid movement and reservoir characteristics. A study by Rose, Benoit, and Kilbourn (2001) highlighted the suitability of naphthalene disulfonates for use in high-temperature geothermal reservoirs, demonstrating their thermal stability and the development of detection methods for these tracers in field studies across various locations worldwide (Rose, Benoit, & Kilbourn, 2001).

Proton Exchange Membranes

Wang et al. (2015) synthesized sulfonated polybenzothiazoles containing naphthalene derivatives to serve as proton exchange membranes. These membranes exhibited excellent thermal and oxidative stabilities, dimensional stability, and high proton conductivities, making them suitable for fuel cell applications (Wang et al., 2015).

Environmental Monitoring and Remediation

The detection of naphthalene sulfonates in highly saline brines is critical for environmental monitoring, especially in geothermal and industrial contexts. Nottebohm and Licha (2012) developed a high-performance liquid chromatography method with fluorescence detection for the determination of various naphthalene sulfonates, facilitating environmental monitoring efforts (Nottebohm & Licha, 2012).

Material Science and Engineering

Naphthalene disulfonate ions have been intercalated into Mg-Al layered double hydroxides by Kameda, Yamazaki, and Yoshioka (2009) for the selective uptake of aromatic compounds from aqueous solutions. This research demonstrates the potential of naphthalene derivatives in designing materials for selective absorption applications (Kameda, Yamazaki, & Yoshioka, 2009).

Analytical Chemistry and Solubility Studies

The solubility of sodium naphthalene disulfonate in various aqueous solutions has been studied by Zhao and Zhang (2010), providing valuable data for the chemical industry and research involving these compounds (Zhao & Zhang, 2010).

Biochemical Analysis

Biochemical Properties

Naphthalene-2,7-disulfonyl dichloride plays a role in biochemical reactions. It catalyzes the deacetylation of acetic anhydride with chloroacetic acid to form phenol . It also catalyzes the acetylation of alcohols with acetic anhydride to form esters .

Molecular Mechanism

The molecular mechanism of this compound involves catalyzing the deacetylation of acetic anhydride with chloroacetic acid to form phenol . This suggests that it may interact with biomolecules involved in these reactions, potentially influencing enzyme activity and gene expression.

Metabolic Pathways

Given its role in catalyzing the formation of phenol from acetic anhydride and chloroacetic acid , it may interact with enzymes or cofactors involved in these pathways.

Properties

IUPAC Name

naphthalene-2,7-disulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O4S2/c11-17(13,14)9-3-1-7-2-4-10(18(12,15)16)6-8(7)5-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJKUZZHKEDNPDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)S(=O)(=O)Cl)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10383558
Record name Naphthalene-2,7-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19551-16-7
Record name Naphthalene-2,7-disulfonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10383558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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